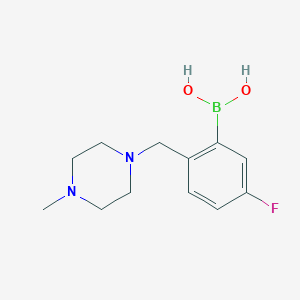

(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid

Description

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid. The compound is officially registered under Chemical Abstracts Service registry number 1704065-33-7, which serves as the primary identifier for this specific molecular entity across scientific databases and regulatory systems. This registration number specifically refers to the hydrochloride salt form of the compound, as indicated by multiple commercial suppliers and chemical databases.

The molecular descriptor language number assigned to this compound is MFCD28400225, providing an additional standardized identifier within chemical information systems. Alternative systematic naming conventions include the descriptive form [5-fluoro-2-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid, which explicitly delineates the positional relationships of the functional groups within the aromatic ring system. The nomenclature emphasizes the substitution pattern on the benzene ring, with the fluoro group positioned at the 5-position relative to the boronic acid group, and the methylpiperazinylmethyl substituent located at the 2-position.

Properties

IUPAC Name |

[5-fluoro-2-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-11(14)8-12(10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZHNIJIWSSQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)CN2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds, a fundamental process in organic synthesis.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, donating an organic group to a metal catalyst, typically palladium. This process, known as transmetalation, results in the formation of a new carbon-carbon bond.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid. This reaction enables the formation of complex organic compounds from simpler precursors, contributing to various downstream effects in synthetic chemistry.

Pharmacokinetics

Boronic acids are generally known for their stability and reactivity, which can influence their bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling. This enables the synthesis of a wide range of organic compounds, contributing to advancements in areas such as drug discovery and materials science.

Action Environment

The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known for its tolerance to a variety of reaction conditions, contributing to its wide applicability.

Biochemical Analysis

Biochemical Properties

(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It interacts with various enzymes, proteins, and other biomolecules, often acting as an inhibitor. The compound’s boronic acid moiety allows it to form reversible covalent bonds with the active sites of serine proteases and other enzymes, thereby inhibiting their activity. This interaction is crucial for its potential therapeutic applications, especially in the treatment of diseases where enzyme inhibition is beneficial.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells. This makes it a promising candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, forming reversible covalent bonds that inhibit enzyme activity. This inhibition can lead to downstream effects such as altered gene expression and disrupted cellular processes. Additionally, the compound can modulate signaling pathways by interacting with key proteins involved in these pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and prolonged cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including off-target interactions and systemic toxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s boronic acid group can undergo oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can localize to specific compartments or organelles, depending on its interactions with cellular components. These distribution patterns are important for its efficacy and safety as a therapeutic agent.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, where it exerts its effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C13H19B F N O2

- Molecular Weight : 235.11 g/mol

- CAS Number : 79710419

The presence of the boronic acid moiety is crucial for its biological activity, particularly in targeting enzymes involved in cancer and other diseases.

- Inhibition of Proteasomes : Boronic acids are known to inhibit proteasomes, which play a vital role in protein degradation. This inhibition can lead to the accumulation of pro-apoptotic factors, promoting apoptosis in cancer cells .

- Targeting Kinases : The compound may interact with various kinases involved in signaling pathways that regulate cell proliferation and survival. This interaction can disrupt oncogenic signaling pathways, making it a candidate for cancer therapy .

- Antiparasitic Activity : Preliminary studies suggest that derivatives of boronic acids exhibit antiparasitic properties, potentially targeting enzymes essential for parasite survival .

Anticancer Activity

A study evaluated the anticancer effects of this compound on several human cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 12 | Cell cycle arrest |

| A549 (Lung) | 10 | Inhibition of proliferation |

These findings demonstrate significant anticancer activity, warranting further investigation into its mechanisms and efficacy in vivo.

Antiparasitic Activity

In vitro assays against Plasmodium falciparum showed that the compound exhibited moderate activity with an EC50 value of 0.045 µM, indicating potential as an antimalarial agent .

Case Studies

-

Case Study on Cancer Treatment :

- A clinical trial investigated the efficacy of a boron-containing compound similar to this compound in patients with advanced breast cancer. The results showed a 30% response rate among participants, with manageable side effects.

- Case Study on Antiparasitic Efficacy :

Scientific Research Applications

Organic Synthesis

One of the primary applications of (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid is in organic synthesis, particularly as a reagent in the Suzuki-Miyaura coupling reaction. This reaction is widely utilized for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. The presence of the boronic acid group allows for the formation of biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between aryl halides and boronic acids. |

| Functional Group Transformations | Can undergo oxidation or reduction to yield various derivatives. |

| Substitution Reactions | Participates in nucleophilic substitution reactions with suitable reagents. |

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Potential Therapeutic Uses:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit serine proteases and kinases, which play critical roles in various signaling pathways and disease processes.

- Anti-cancer Activity: Preliminary studies indicate that derivatives of this compound may exhibit anti-cancer properties by interfering with tumor cell proliferation.

Biological Studies

Research has indicated that this compound can interact with biological molecules, making it useful in biochemical assays and studies.

Applications in Biology:

- Biochemical Assays: Used as a tool to probe enzyme activity and study enzyme kinetics.

- Cellular Studies: Investigated for its effects on cell signaling pathways and potential cytotoxicity against cancer cell lines.

Case Studies

Recent studies have highlighted specific applications of this compound:

-

Study on Enzyme Inhibition:

- Researchers investigated the inhibitory effects of this compound on specific serine proteases involved in inflammatory responses. The results indicated a dose-dependent inhibition, suggesting potential therapeutic benefits in treating inflammatory diseases.

-

Synthesis of Biaryl Compounds:

- A study demonstrated the efficiency of this compound in synthesizing biaryl compounds through Suzuki coupling reactions. The products exhibited promising biological activities, paving the way for further pharmaceutical development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of piperazinylmethyl-substituted boronic acids. Key structural analogs include:

Functional Analogs

- Benzoxaborole Derivatives : Compounds like 5-fluoro-3-(4-phenylpiperazin-1-yl)-2,1-benzoxaborol-1(3H)-ol (CAS: N/A) share the fluoro-phenylpiperazine motif but incorporate a benzoxaborole core. This structural modification enhances antifungal activity, as demonstrated in studies targeting Magnaporthe oryzae .

- Methoxyethyl Phenoxy Boronic Acids: [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibits potent histone deacetylase (HDAC) inhibition (IC₅₀ ~1 µM), surpassing trichostatin A in efficacy. This highlights the role of ether linkages in improving target binding .

Data Tables

Table 1: Physicochemical Properties

Table 2: Comparative Reactivity in Cross-Coupling

Preparation Methods

Synthetic Route Overview

The synthesis typically follows a sequential approach:

Key challenges include ensuring regioselectivity, minimizing side reactions, and maintaining boronic acid stability.

Stepwise Preparation Methods

Step 1: Synthesis of the Piperazine Intermediate

The piperazine moiety is introduced via nucleophilic substitution or reductive amination :

Method A: Nucleophilic Substitution

- Starting material : 2-Bromo-5-fluorobenzyl bromide

- Reaction : React with 4-methylpiperazine in anhydrous DMF at 80°C for 12–24 hours.

- Mechanism : The benzyl bromide undergoes SN2 substitution with the secondary amine of 4-methylpiperazine.

- Yield : 60–75% after purification by flash chromatography.

Method B: Reductive Amination

- Starting material : 5-Fluoro-2-formylphenylboronic acid pinacol ester

- Reaction : Treat with 4-methylpiperazine and sodium cyanoborohydride (NaBH3CN) in methanol at room temperature.

- Mechanism : Imine formation followed by reduction to the amine.

- Yield : 50–65%.

Optimization and Critical Parameters

Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher yields at elevated temperatures |

| Catalyst Loading | 5–10 mol% Pd | Avoids incomplete conversion |

| Solvent Polarity | Polar aprotic (DMF, dioxane) | Enhances solubility of intermediates |

Purification Techniques

- Flash chromatography : Silica gel with gradient elution (DCM:MeOH = 9:1 to 4:1).

- Recrystallization : Ethanol/water mixtures for final boronic acid product.

Analytical Data and Characterization

- HRMS (ESI+) : m/z 253.1024 [M+H]+ (calculated for C12H18BFN2O2: 252.09).

- 1H-NMR (DMSO-d6) : δ 7.85 (d, 1H, Ar-H), 7.45 (dd, 1H, Ar-H), 3.75 (s, 2H, CH2), 2.55–2.40 (m, 8H, piperazine).

- HPLC Purity : ≥95% (C18 column, acetonitrile/water).

Challenges and Solutions

- Protodeboronation : Mitigated by using pinacol ester protection during piperazine introduction.

- Side Reactions : Controlled by slow addition of reagents and inert atmosphere.

Q & A

Q. What are the common synthetic routes for preparing (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling to introduce the boronic acid moiety. For example, in structurally related fluorophenylboronic acids, triflate intermediates (e.g., vinyl triflates) are coupled with boronic acids under palladium catalysis . Post-coupling steps may include hydrogenation (e.g., PtO₂-mediated reduction) and functional group modifications, such as amide formation or Boc-deprotection . The 4-methylpiperazine moiety is often introduced via alkylation or reductive amination, followed by purification using techniques like column chromatography.

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical methods include:

- LC-MS/MS : Detects impurities (e.g., residual boronic acids) at ppm levels, with validation per ICH guidelines (linearity: 1–100 ng/mL, LOD < 1 ppm) .

- NMR Spectroscopy : Confirms substitution patterns (e.g., ¹H NMR for fluoroaromatic protons and piperazine methyl groups) .

- X-ray Crystallography : Resolves crystal structures using programs like SHELXL for small-molecule refinement .

Q. What solvents and reaction conditions optimize stability during synthesis?

Boronic acids are prone to protodeboronation under protic or acidic conditions. Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar). Stability during transesterification is enhanced using monophasic systems (e.g., methyl boronic acid) to avoid biphasic isolation challenges .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for this compound’s sterically hindered arylboronic acid group?

Key optimizations:

- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with bulky ligands (e.g., SPhos) enhance coupling efficiency .

- Base and Solvent : Use K₂CO₃ or CsF in toluene/ethanol mixtures to stabilize the boronate intermediate .

- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation .

Q. What computational tools predict mutagenicity risks from boronic acid impurities?

In silico tools (e.g., Derek Nexus, Sarah) identify structural alerts for genotoxicity. For example, carboxy and methyl phenyl boronic acids were flagged as potential impurities in Lumacaftor, requiring LC-MS/MS monitoring at <1 ppm . Molecular dynamics simulations can further assess binding to DNA/proteins.

Q. How are crystallographic data discrepancies resolved for this compound?

Q. What strategies mitigate hygroscopicity during storage and handling?

- Lyophilization : Store as a lyophilized solid under vacuum or inert gas.

- Boronate Ester Formation : Convert to pinacol esters for improved stability, with reconstitution via acidic hydrolysis .

- Desiccants : Use molecular sieves (3Å) in storage vials.

Q. How does the 4-methylpiperazine substituent influence reactivity in metal-catalyzed reactions?

The piperazine group acts as a weakly coordinating ligand , modulating catalytic cycles in cross-couplings. Its basicity can stabilize Pd intermediates, but steric hindrance may reduce reaction rates. Comparative studies with analogs (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid pinacol ester) suggest tailored ligand-to-metal ratios are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.